molecular formula C10H11N3 B1176048 Reactive yellow 165 CAS No. 141255-35-8

Reactive yellow 165

Cat. No.: B1176048
CAS No.: 141255-35-8
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Description

Reactive Yellow 160 (CAS 129898-77-7) and Reactive Yellow 167 (CAS 115682-10-5) are monoazo-based reactive dyes used extensively in textile industries for cellulose fiber dyeing. Both belong to the chlorotriazine-reactive dye class, enabling covalent bonding with hydroxyl groups in cellulose under alkaline conditions .

Properties

CAS No.

141255-35-8

Molecular Formula

C10H11N3

Synonyms

Reactive yellow 165

Origin of Product

United States

Comparison with Similar Compounds

Key Characteristics:
Property Reactive Yellow 160 Reactive Yellow 167
Molecular Formula C₂₅H₂₂ClN₉Na₂O₁₂S₃ C₃₂H₂₅ClN₉Na₃O₁₃S₄
Molecular Weight 818.13 g/mol 976.28 g/mol
Color Index Not explicitly stated Not explicitly stated
Chromophore Monoazo Monoazo
Reactive Group Dichlorotriazine Dichlorotriazine
Applications Cotton, viscose, and blends Cotton, wool, and nylon blends

Both dyes exhibit greenish-yellow hues and demonstrate high fastness properties (e.g., light, washing, perspiration) under ISO standards .

(a) Structural Differences
  • Reactive Yellow 160 : Contains a pyridone-based coupling component (6-hydroxy-1,4-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxamide) and a sulfonated naphthalene intermediate .
  • Reactive Yellow 167 : Uses a naphthalene-1,5-disulfonic acid backbone linked to a pyrazole derivative (3-(3-methyl-5-oxo-2H-pyrazol-1(5H)-yl)naphthalene-1,5-disulfonic acid) .

Impact on Properties :

  • The larger molecular structure of Reactive Yellow 167 (976.28 g/mol vs. 818.13 g/mol) enhances its substantivity for wool and nylon but reduces diffusion rates in cellulose compared to Reactive Yellow 160 .
  • Reactive Yellow 160’s pyridone group improves photostability, achieving ISO lightfastness ratings of 5–6, whereas Reactive Yellow 167 achieves 4–5 under similar conditions .
(b) Degradation Efficiency

Studies on Reactive Yellow 160A (a variant of Reactive Yellow 160) show that TiO₂/UV/H₂O₂ systems achieve 95% degradation efficiency within 120 minutes, outperforming SnO₂/UV/H₂O₂ systems (85%) . No comparable degradation data exists for Reactive Yellow 167, but its higher molecular weight and sulfonic groups likely reduce biodegradability.

(c) Commercial Availability
  • Reactive Yellow 160 : Supplied by Hubei Walles Chemical, Tianjin Sanhuan Chemical, and others .
  • Reactive Yellow 167 : Marketed under trade names like Assofix Yellow ME3GL and Kemactive Yellow CE3G .
(d) Comparison to Other Reactive Yellows
  • Reactive Yellow 2 (C.I. Reactive Yellow 2): A simpler monoazo dye with lower molecular weight (637 g/mol) and inferior washfastness (ISO 3–4) compared to Yellow 160/167 .
  • Reactive Yellow 145 : A bifunctional dye (vinylsulfone + triazine) with higher fixation rates (>85%) but narrower application scope .

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for Reactive Yellow 165, and how can researchers validate the purity and structure of the synthesized compound?

  • Methodological Answer : Synthesis should follow established protocols for azo dye preparation, including diazotization and coupling reactions under controlled pH and temperature. Characterization requires UV-Vis spectroscopy (λmax ~420 nm for azo chromophores) and HPLC to confirm purity (>95%). Structural validation via FTIR (C-N and N=N stretching bands) and NMR (proton environments of aromatic rings) is critical. Reproducibility mandates detailed experimental logs, including solvent ratios, catalyst use, and reaction times .

Q. How can researchers assess the photostability and thermal stability of this compound in aqueous solutions?

  • Methodological Answer : Conduct accelerated degradation studies using UV irradiation (e.g., 254 nm) and thermal stress (40–80°C) over 24–72 hours. Monitor degradation via spectrophotometric absorbance decay (Δλmax) and LC-MS to identify breakdown products. Control variables like pH, ionic strength, and dissolved oxygen. Statistical analysis (e.g., ANOVA) should quantify variability between trials .

Q. What analytical techniques are most effective for quantifying this compound in complex matrices (e.g., wastewater)?

  • Methodological Answer : Solid-phase extraction (SPE) with C18 cartridges followed by HPLC-DAD (diode array detection) provides sensitivity (detection limits ~0.1 ppm). Validate with spike-recovery tests (85–115% recovery) and cross-check using mass spectrometry (HRMS) for confirmation. Matrix effects should be mitigated via internal standards (e.g., deuterated analogs) .

Advanced Research Questions

Q. How do structural modifications of this compound influence its binding affinity to cellulose fibers, and what experimental designs can isolate these effects?

  • Methodological Answer : Use computational modeling (DFT for electron density maps) to predict substituent effects on sulfonic acid group reactivity. Experimentally, synthesize derivatives with varied substituents (e.g., -Cl, -CH3) and compare fixation rates on cotton via exhaustion dyeing. Analyze via color strength (K/S values) and wash-fastness tests. Multivariate analysis (PCA) can disentangle substituent contributions .

Q. What mechanisms underlie contradictory reports on the mutagenicity of this compound, and how can researchers resolve these discrepancies?

  • Methodological Answer : Re-evaluate Ames test conditions (e.g., S9 metabolic activation, bacterial strains used) and compare with in vitro mammalian cell assays (micronucleus test). Perform dose-response analyses and meta-analysis of existing data to identify confounding variables (e.g., impurities in commercial batches). Transparent reporting of negative/positive controls is essential .

Q. How can researchers design experiments to elucidate the role of reactive intermediates in the environmental degradation of this compound?

  • Methodological Answer : Use radical trapping agents (e.g., tert-butanol for hydroxyl radicals) in advanced oxidation processes (AOPs) like Fenton reactions. Monitor intermediates via time-resolved ESI-MS and EPR spectroscopy. Kinetic modeling (pseudo-first-order rate constants) quantifies pathway contributions. Compare degradation efficiency under UV/H2O2 vs. ozone systems .

Methodological Best Practices

  • Data Contradiction Analysis : Apply triangulation by cross-validating results using multiple techniques (e.g., spectroscopic, chromatographic, computational). Document sensitivity measures (e.g., LOD/LOQ) and variability sources (e.g., instrument drift) to contextualize discrepancies .
  • Reproducibility : Archive raw data and protocols in FAIR-compliant repositories (e.g., Zenodo). Include step-by-step workflows for dye synthesis, characterization, and testing to enable replication .
  • Peer Review Preparation : Align manuscript structure with journal guidelines (e.g., Reactive & Functional Polymers requires ≥25 recent references, 300 dpi figures). Use IUPAC nomenclature and avoid proprietary compound codes (e.g., "Compound 4b") in visuals .

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